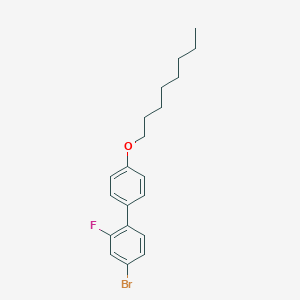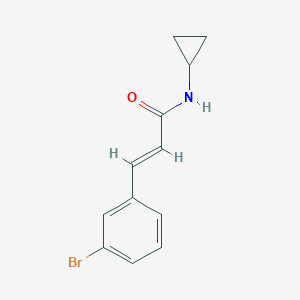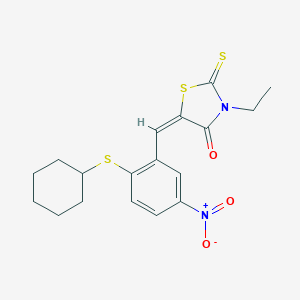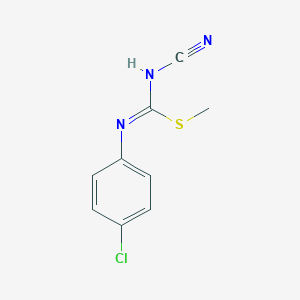![molecular formula C25H24O4S B371359 [4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate CAS No. 331461-34-8](/img/structure/B371359.png)
[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate is a useful research compound. Its molecular formula is C25H24O4S and its molecular weight is 420.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that the compound interacts with its targets in a way that alters their normal function, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. It is likely that the compound’s interaction with its targets influences several pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of the compound’s action are still being studied. Preliminary research suggests that the compound may have antimicrobial activity, indicating that it could potentially be used in the treatment of certain bacterial infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how stable it is in various environments .
Propiedades
IUPAC Name |
[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O4S/c1-17-5-10-22(11-6-17)24(26)14-9-21-7-12-23(13-8-21)29-30(27,28)25-19(3)15-18(2)16-20(25)4/h5-16H,1-4H3/b14-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJAMQNDCPTXIN-ZROIWOOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(1-Methylbutyl)[1,1'-biphenyl]-4-yl 3-propylcyclobutanecarboxylate](/img/structure/B371280.png)
![2-Nitro-4'-[(2'-nitro[1,1'-biphenyl]-4-yl)(oxido)diazenyl]-1,1'-biphenyl](/img/structure/B371281.png)
![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)

![2-Bromo-3-methylthieno[2,3-b][1]benzothiophene](/img/structure/B371287.png)




![N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide](/img/structure/B371293.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B371296.png)
![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B371297.png)
![Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B371299.png)
